![molecular formula C14H20Cl2N4 B1464009 1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride CAS No. 1311316-45-6](/img/structure/B1464009.png)
1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride
Übersicht
Beschreibung
“1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride” is a compound that has a pyrazole core . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, Hanam A et al. produced new heterocycles by subjecting 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .
Molecular Structure Analysis
The molecular structure of pyrazole comprises two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The empirical formula of “1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride” is C10H12ClN3 .
Chemical Reactions Analysis
Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their wide range of applications .
Physical And Chemical Properties Analysis
The molecular weight of “1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride” is 209.68 . More detailed physical and chemical properties were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Novel Antibacterial and Biofilm Inhibitors
A study by Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, demonstrating potent antibacterial efficacies and biofilm inhibition activities against various bacterial strains, including E. coli, S. aureus, and S. mutans. These compounds showed enhanced inhibitory activities against MRSA and VRE bacterial strains and were more effective in biofilm inhibition than the reference drug Ciprofloxacin. The study highlights the potential of these compounds as antibacterial agents and biofilm inhibitors, underscoring the importance of the piperazine moiety in enhancing these activities (Mekky & Sanad, 2020).
Anticancer Activities
The synthesis and evaluation of pyrazoline derivatives as new anticholinesterase agents were explored by Altıntop (2020). This study synthesized pyrazoline derivatives and evaluated their anticholinesterase effects, highlighting their potential applications in treating neurodegenerative disorders. The derivatives showed varying degrees of inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting their utility in the development of treatments for diseases characterized by cholinesterase dysfunction (Altıntop, 2020).
Antimicrobial and Antifungal Activities
A study by Gan, Fang, and Zhou (2010) designed and synthesized a series of azole-containing piperazine derivatives, investigating their in vitro antibacterial and antifungal activities. The results demonstrated that most compounds exhibited moderate to significant activities against various strains, with specific compounds showing remarkable and broad-spectrum antimicrobial efficacy comparable to standard drugs like chloramphenicol and fluconazole. This research underscores the potential of azole-containing piperazine derivatives as effective antimicrobial and antifungal agents (Gan, Fang, & Zhou, 2010).
Synthesis and Characterization
Lv, Ding, and Zhao (2013) focused on the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing a piperazine moiety. This work not only established the chemical structures of these compounds through various spectroscopic methods but also provided insight into their potential therapeutic applications through structural analysis (Lv, Ding, & Zhao, 2013).
Safety And Hazards
Zukünftige Richtungen
Pyrazoles have skyrocketed in popularity since the early 1990s due to their wide range of applications . They are expected to continue being the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Eigenschaften
IUPAC Name |
1-[(1-phenylpyrazol-4-yl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.2ClH/c1-2-4-14(5-3-1)18-12-13(10-16-18)11-17-8-6-15-7-9-17;;/h1-5,10,12,15H,6-9,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUFGHUCTQOLTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN(N=C2)C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



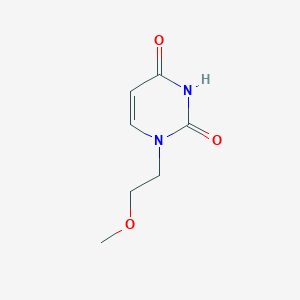
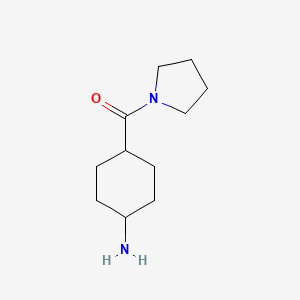
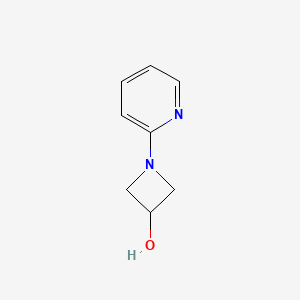
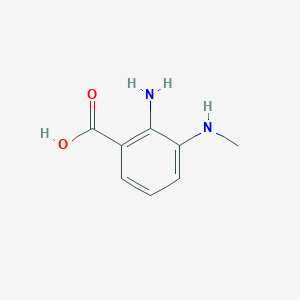
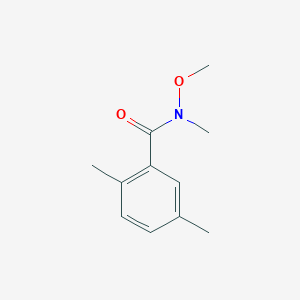
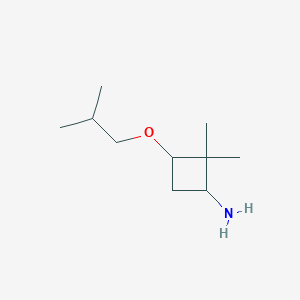
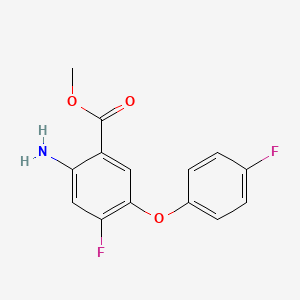
![1-[4-(2-Methoxyethoxy)-phenyl]-propan-2-one](/img/structure/B1463941.png)
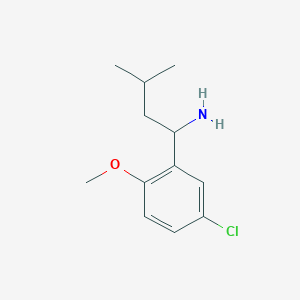
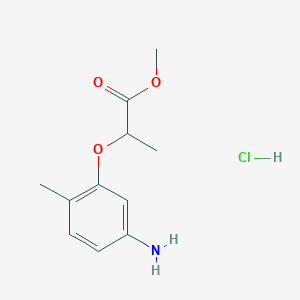
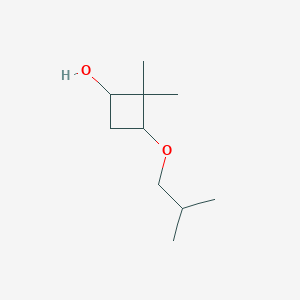
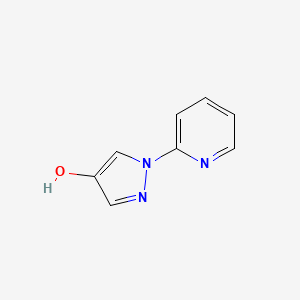
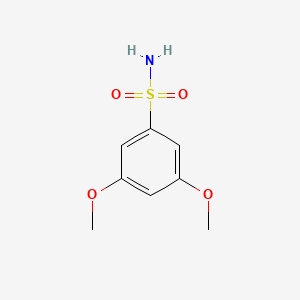
![1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463949.png)